[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
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Overview
Description
[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C17H19ClN2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with [(4-Butylphenyl)carbamoyl]methyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be compared with similar compounds such as:
Methyl 6-chloropyridine-3-carboxylate: Lacks the [(4-Butylphenyl)carbamoyl]methyl group, resulting in different chemical properties and applications.
Ethyl 6-chloropyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of the [(4-Butylphenyl)carbamoyl]methyl group.
6-Bromopyridine-3-carboxylic acid: Contains a bromine atom instead of chlorine, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[2-(4-butylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-3-4-13-5-8-15(9-6-13)21-17(22)12-24-18(23)14-7-10-16(19)20-11-14/h5-11H,2-4,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAXUPCVRKLEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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